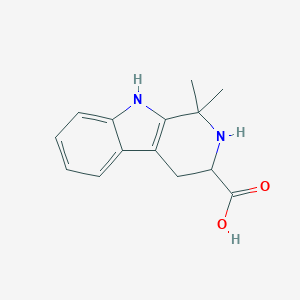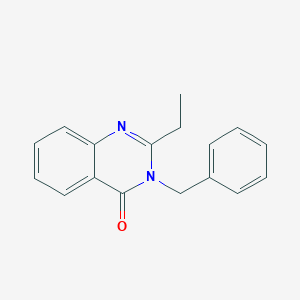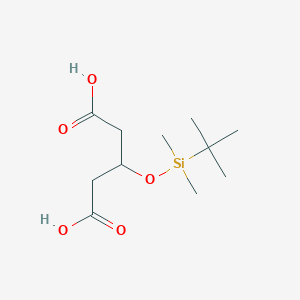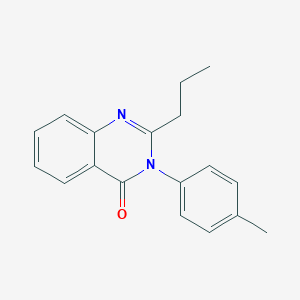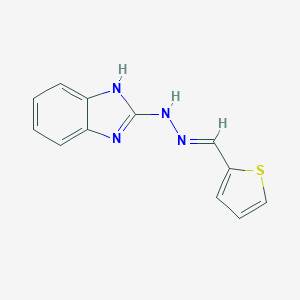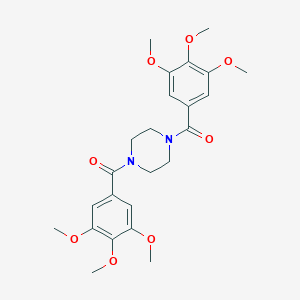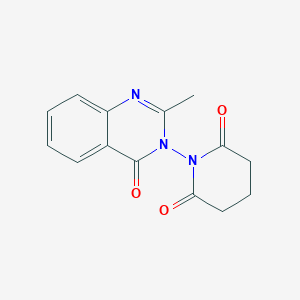![molecular formula C15H10O4 B188409 methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 25816-60-8](/img/structure/B188409.png)
methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also known as coumarin, is a naturally occurring compound found in many plants. It has been used for centuries as a flavoring agent, fragrance, and medicinal herb. Coumarin has also been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects.
Wirkmechanismus
Coumarin exerts its effects through a variety of mechanisms, including inhibition of enzymes involved in inflammation and coagulation, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Coumarin has also been shown to have anti-oxidant properties, which may help protect against oxidative stress and cellular damage.
Biochemische Und Physiologische Effekte
Coumarin has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Coumarin has been studied for its potential use as a natural food preservative and flavoring agent.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin is a widely available and relatively inexpensive compound that can be synthesized through a variety of methods. It has been studied extensively for its potential therapeutic properties and has been shown to have a variety of biochemical and physiological effects. However, methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate can also be toxic at high doses and may have potential side effects, such as liver damage. As with any compound, caution should be exercised when using methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. One area of interest is the development of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate derivatives with enhanced therapeutic properties and reduced toxicity. Another area of interest is the study of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate's potential use as a natural food preservative and flavoring agent. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate.
Synthesemethoden
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride. Other methods include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride derivative of an aromatic acid, and the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with a malonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Coumarin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been studied for its potential use as a natural food preservative and flavoring agent. Coumarin has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Eigenschaften
CAS-Nummer |
25816-60-8 |
|---|---|
Produktname |
methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate |
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
methyl 3-oxobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-14(16)12-8-11-10-5-3-2-4-9(10)6-7-13(11)19-15(12)17/h2-8H,1H3 |
InChI-Schlüssel |
SCVAABBHICVULN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



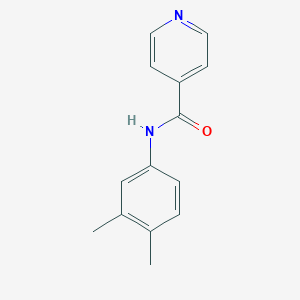
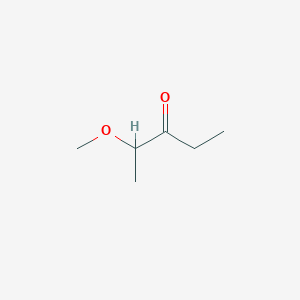
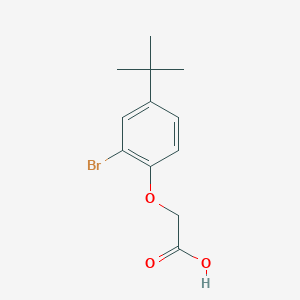
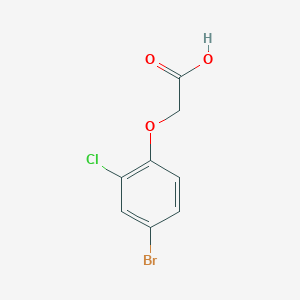
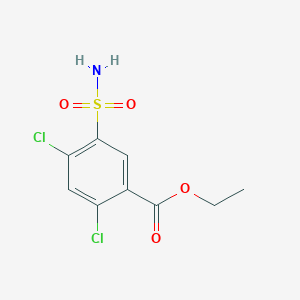
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
